An In-depth Technical Guide to 3-Oxo-delta4-chenodeoxycholyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Oxo-delta4-chenodeoxycholyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-delta4-chenodeoxycholyl-CoA is a pivotal intermediate in the biosynthesis of bile acids, situated at a critical juncture that dictates the pathway toward the formation of primary bile acids. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in metabolic pathways. Particular emphasis is placed on its relationship with the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1), the deficiency of which leads to a rare genetic disorder. This document also outlines relevant experimental protocols for the analysis of this compound and visualizes its metabolic context through detailed diagrams.
Chemical Structure and Properties
3-Oxo-delta4-chenodeoxycholyl-CoA is a complex molecule comprising a steroid nucleus derived from chenodeoxycholic acid, which is characterized by a ketone group at the C3 position and a double bond between C4 and C5 (delta4). This steroid moiety is linked via a thioester bond to Coenzyme A (CoA), a large molecule essential for numerous metabolic reactions.
Chemical Structure
The definitive structure of 3-Oxo-delta4-chenodeoxycholyl-CoA is registered under CAS number 1220286-80-5. Its molecular formula is C45H70N7O19P3S.
Physicochemical Properties
Quantitative experimental data for 3-Oxo-delta4-chenodeoxycholyl-CoA is scarce in the literature. However, predicted physicochemical properties provide valuable insights for its handling and analysis.
| Property | Predicted Value | Source |
| Molecular Weight | 1137.366 Da | PubChemLite |
| Monoisotopic Mass | 1137.366 Da | PubChemLite |
| XlogP | -1.2 | PubChemLite |
| Predicted Collision Cross Section (CCS) [M+H]+ | 311.9 Ų | PubChemLite |
| Predicted Collision Cross Section (CCS) [M+Na]+ | 317.3 Ų | PubChemLite |
| Predicted Collision Cross Section (CCS) [M-H]- | 313.3 Ų | PubChemLite |
Biological Significance and Metabolic Pathway
3-Oxo-delta4-chenodeoxycholyl-CoA is a key intermediate in the neutral (or classic) pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans. This pathway commences with the hydroxylation of cholesterol.
The formation of 3-oxo-Δ4-steroids is a critical step in this pathway. These intermediates are subsequently reduced by the enzyme Δ4-3-oxosteroid 5β-reductase (encoded by the AKR1D1 gene). This reduction is essential for the formation of the characteristic cis-A/B ring junction found in the primary bile acids, cholic acid and chenodeoxycholic acid.
A deficiency in Δ4-3-oxosteroid 5β-reductase leads to a rare autosomal recessive genetic disorder. This deficiency results in the accumulation of atypical 3-oxo-Δ4-bile acids in the liver and a failure to produce sufficient amounts of primary bile acids.[1][2][3] This condition can cause progressive liver disease, cholestasis, and malabsorption of fats and fat-soluble vitamins.[1][2] Diagnosis of this disorder relies on the analysis of the bile acid profile in urine and plasma, which shows significantly elevated levels of 3-oxo-Δ4-bile acids.[3][4]
The metabolic fate of 3-Oxo-delta4-chenodeoxycholyl-CoA is therefore of significant clinical interest.
Caption: Simplified pathway of chenodeoxycholic acid synthesis highlighting 3-Oxo-delta4-chenodeoxycholyl-CoA.
Experimental Protocols
General Synthetic Approach
The synthesis of 3-oxo-bile acids can be achieved through the selective oxidation of the 3-hydroxyl group of the corresponding bile acid precursor. The subsequent conjugation to Coenzyme A can be performed enzymatically or through chemical synthesis. A possible, though not explicitly documented, route could involve the enzymatic conversion of chenodeoxycholic acid to its CoA thioester, followed by oxidation.
Analytical Methodology: LC-MS/MS for Bile Acid CoA Esters
The quantitative analysis of 3-Oxo-delta4-chenodeoxycholyl-CoA in biological matrices is best achieved by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
3.2.1. Sample Preparation
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Extraction: Solid-phase extraction (SPE) is commonly employed to isolate bile acid CoA esters from complex biological samples like liver tissue homogenates or cell lysates.
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Internal Standard: An appropriate isotopically labeled internal standard should be added at the beginning of the sample preparation to account for extraction losses and matrix effects.
3.2.2. Liquid Chromatography
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Column: A C18 reversed-phase column is typically used for the separation of bile acid CoA esters.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective.
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Flow Rate: A flow rate in the range of 200-500 µL/min is common.
3.2.3. Mass Spectrometry
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Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for the analysis of bile acid CoA esters.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of 3-Oxo-delta4-chenodeoxycholyl-CoA) and one or more specific product ions generated by collision-induced dissociation.
Caption: General workflow for the analysis of 3-Oxo-delta4-chenodeoxycholyl-CoA by LC-MS/MS.
Signaling Pathways and Future Directions
Currently, there is no direct evidence to suggest that 3-Oxo-delta4-chenodeoxycholyl-CoA itself acts as a signaling molecule. Its primary role appears to be that of a metabolic intermediate. However, the accumulation of this and other 3-oxo-Δ4-bile acids in disease states may have downstream effects on cellular signaling, potentially contributing to liver injury through mechanisms such as oxidative stress or apoptosis.
Future research should focus on:
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The development of specific and sensitive methods for the routine quantification of 3-Oxo-delta4-chenodeoxycholyl-CoA in clinical samples.
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Investigating the potential off-target effects of accumulated 3-oxo-Δ4-bile acids on nuclear receptors and other signaling pathways that are known to be modulated by other bile acid species.
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Elucidating the precise mechanisms by which the accumulation of these intermediates contributes to the pathophysiology of liver disease in Δ4-3-oxosteroid 5β-reductase deficiency.
Conclusion
3-Oxo-delta4-chenodeoxycholyl-CoA is a critical, yet often overlooked, intermediate in bile acid biosynthesis. Its central position in the metabolic pathway and the severe clinical consequences of its accumulation in Δ4-3-oxosteroid 5β-reductase deficiency underscore its importance. Further research into the properties and biological activities of this molecule will be crucial for a more complete understanding of bile acid metabolism and for the development of improved diagnostic and therapeutic strategies for related disorders.
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. Delta 4-3-oxosteroid 5 beta-reductase deficiency: failure of ursodeoxycholic acid treatment and response to chenodeoxycholic acid plus cholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
